molecular formula C26H23FN2O4 B266866 (E)-[2-(4-fluorophenyl)-4,5-dioxo-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene][4-(propan-2-yloxy)phenyl]methanolate

(E)-[2-(4-fluorophenyl)-4,5-dioxo-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene][4-(propan-2-yloxy)phenyl]methanolate

Cat. No. B266866
M. Wt: 446.5 g/mol
InChI Key: PKSBZBUTDFOLCF-ZNTNEXAZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-[2-(4-fluorophenyl)-4,5-dioxo-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene][4-(propan-2-yloxy)phenyl]methanolate, also known as FLIM, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, chemistry, and biology. FLIM is a highly potent and selective inhibitor of a specific enzyme, making it a valuable tool for studying the mechanism of action of this enzyme.

Mechanism of Action

(E)-[2-(4-fluorophenyl)-4,5-dioxo-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene][4-(propan-2-yloxy)phenyl]methanolate works by binding to the active site of the enzyme, inhibiting its function. This inhibition leads to a decrease in the enzyme's activity, which can have various effects depending on the specific enzyme being targeted. (E)-[2-(4-fluorophenyl)-4,5-dioxo-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene][4-(propan-2-yloxy)phenyl]methanolate has been shown to be a highly potent and selective inhibitor of the targeted enzyme, making it a valuable tool for studying the enzyme's function and potential therapeutic targets.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (E)-[2-(4-fluorophenyl)-4,5-dioxo-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene][4-(propan-2-yloxy)phenyl]methanolate depend on the specific enzyme being targeted. (E)-[2-(4-fluorophenyl)-4,5-dioxo-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene][4-(propan-2-yloxy)phenyl]methanolate has been shown to have various effects on different enzymes, including inhibiting their activity, altering their function, and potentially leading to therapeutic benefits. However, more research is needed to fully understand the biochemical and physiological effects of (E)-[2-(4-fluorophenyl)-4,5-dioxo-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene][4-(propan-2-yloxy)phenyl]methanolate.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using (E)-[2-(4-fluorophenyl)-4,5-dioxo-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene][4-(propan-2-yloxy)phenyl]methanolate in lab experiments is its high potency and selectivity for the targeted enzyme. This makes it an ideal tool for studying the enzyme's function and potential therapeutic targets. However, one limitation of using (E)-[2-(4-fluorophenyl)-4,5-dioxo-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene][4-(propan-2-yloxy)phenyl]methanolate is its potential toxicity. (E)-[2-(4-fluorophenyl)-4,5-dioxo-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene][4-(propan-2-yloxy)phenyl]methanolate has been shown to be toxic in certain cell lines, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on (E)-[2-(4-fluorophenyl)-4,5-dioxo-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene][4-(propan-2-yloxy)phenyl]methanolate. One potential area of research is the development of new (E)-[2-(4-fluorophenyl)-4,5-dioxo-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene][4-(propan-2-yloxy)phenyl]methanolate derivatives that are less toxic and more potent than the current compound. Another area of research is the identification of new enzymes that can be targeted by (E)-[2-(4-fluorophenyl)-4,5-dioxo-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene][4-(propan-2-yloxy)phenyl]methanolate, potentially leading to new therapeutic targets. Additionally, more research is needed to fully understand the biochemical and physiological effects of (E)-[2-(4-fluorophenyl)-4,5-dioxo-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene][4-(propan-2-yloxy)phenyl]methanolate on different enzymes and cell lines.

Synthesis Methods

The synthesis of (E)-[2-(4-fluorophenyl)-4,5-dioxo-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene][4-(propan-2-yloxy)phenyl]methanolate involves a multi-step process that starts with the reaction of 4-fluorobenzaldehyde with pyridine-3-carbaldehyde to form a pyridinium intermediate. This intermediate is then reacted with a pyrrolidine derivative to form the pyrrolidinone ring. The final step involves the reaction of the pyrrolidinone intermediate with 4-(propan-2-yloxy)phenyl)methanol to form (E)-[2-(4-fluorophenyl)-4,5-dioxo-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene][4-(propan-2-yloxy)phenyl]methanolate.

Scientific Research Applications

(E)-[2-(4-fluorophenyl)-4,5-dioxo-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene][4-(propan-2-yloxy)phenyl]methanolate has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of (E)-[2-(4-fluorophenyl)-4,5-dioxo-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene][4-(propan-2-yloxy)phenyl]methanolate is in the field of medicinal chemistry, where it is used as a tool for studying the mechanism of action of a specific enzyme. (E)-[2-(4-fluorophenyl)-4,5-dioxo-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene][4-(propan-2-yloxy)phenyl]methanolate is a highly potent and selective inhibitor of this enzyme, making it an ideal tool for studying the enzyme's function and potential therapeutic targets.

properties

Product Name

(E)-[2-(4-fluorophenyl)-4,5-dioxo-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene][4-(propan-2-yloxy)phenyl]methanolate

Molecular Formula

C26H23FN2O4

Molecular Weight

446.5 g/mol

IUPAC Name

(E)-[2-(4-fluorophenyl)-4,5-dioxo-1-(pyridin-1-ium-3-ylmethyl)pyrrolidin-3-ylidene]-(4-propan-2-yloxyphenyl)methanolate

InChI

InChI=1S/C26H23FN2O4/c1-16(2)33-21-11-7-19(8-12-21)24(30)22-23(18-5-9-20(27)10-6-18)29(26(32)25(22)31)15-17-4-3-13-28-14-17/h3-14,16,23,30H,15H2,1-2H3/b24-22+

InChI Key

PKSBZBUTDFOLCF-ZNTNEXAZSA-N

Isomeric SMILES

CC(C)OC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=C[NH+]=CC=C3)C4=CC=C(C=C4)F)/[O-]

SMILES

CC(C)OC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)F)O

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=C[NH+]=CC=C3)C4=CC=C(C=C4)F)[O-]

Origin of Product

United States

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